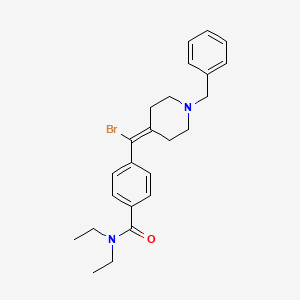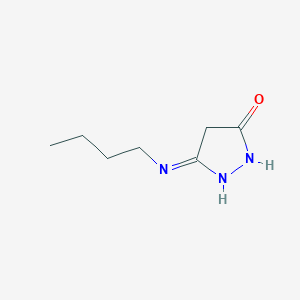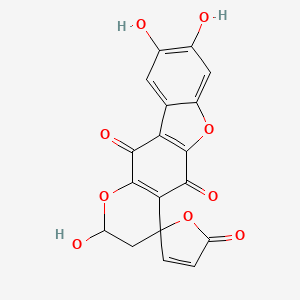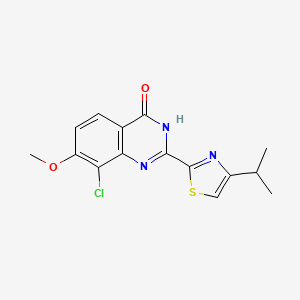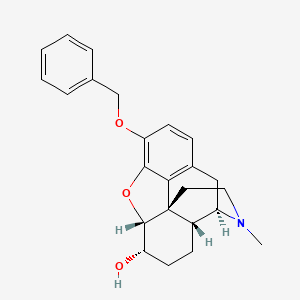
Benzyldihydromorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldihydromorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to benzylmorphine but differs in its hydrogenation state. This compound was developed in the early 20th century and has seen limited clinical use. It is primarily known for its analgesic properties, similar to other opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldihydromorphine typically involves the hydrogenation of benzylmorphine. The process begins with the benzylation of morphine to produce benzylmorphine. This intermediate is then subjected to catalytic hydrogenation under specific conditions to yield this compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyldihydromorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morphine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular processes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives with improved pharmacological profiles.
Mechanism of Action
Benzyldihydromorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu, delta, and kappa opioid receptors, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception.
Comparison with Similar Compounds
Similar Compounds
Benzylmorphine: Structurally similar but not hydrogenated.
Dihydromorphine: Lacks the benzyl group.
Codeine: Contains a methyl group instead of a benzyl group.
Ethylmorphine: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyldihydromorphine is unique due to its specific hydrogenation state and the presence of a benzyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63732-45-6 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C24H27NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-7,10,17-19,23,26H,8-9,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1 |
InChI Key |
LYQZTKPUHKQSQL-RNWLQCGYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](CC4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


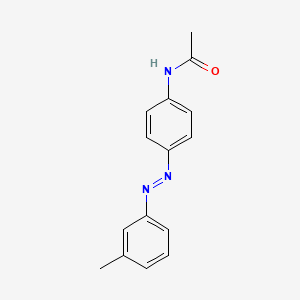
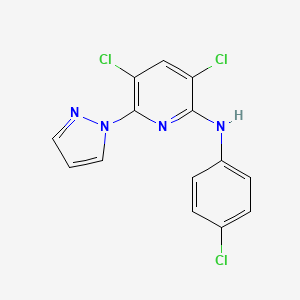
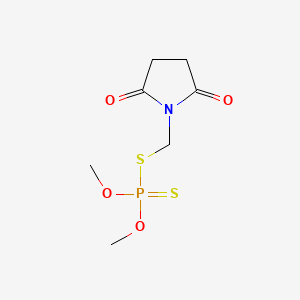
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
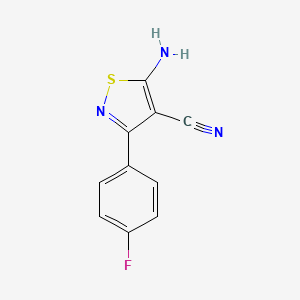
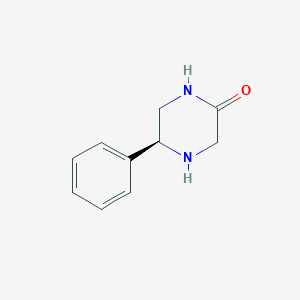

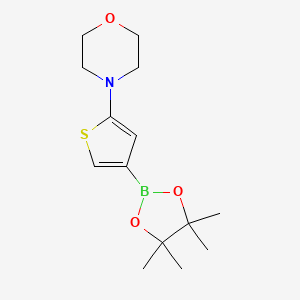
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
